molecular formula C91H138N12O24 B10772842 N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

Cat. No.: B10772842
M. Wt: 1784.1 g/mol
InChI Key: QDOGZMBPRITPMZ-UCMHWLSFSA-N
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Description

The compound N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide is a highly complex molecule featuring:

  • A pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold commonly associated with kinase inhibition .
  • A 2-amino-1,3-benzoxazole substituent, which may enhance binding specificity to biological targets .
  • A polyethylene glycol (PEG)-like chain (eight repeating ethoxy units) linked via a triazole moiety, likely improving solubility or pharmacokinetics .

This structure combines elements of small-molecule inhibitors and biologics, making it a hybrid therapeutic candidate.

Properties

Molecular Formula

C91H138N12O24

Molecular Weight

1784.1 g/mol

IUPAC Name

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11+,18-12+,61-19+,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76?,77+,78-,83+,84?,91-/m1/s1

InChI Key

QDOGZMBPRITPMZ-UCMHWLSFSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2CC(/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)C([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Biological Activity

The compound N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,... is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine and benzoxazole moieties suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

Antimicrobial Activity
Studies have shown that derivatives of benzoxazole and pyrazolo[3,4-d]pyrimidine possess significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds have demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition
Enzyme inhibition studies reveal that certain derivatives can inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Some compounds showed strong inhibitory effects against AChE which is crucial for neurotransmission .

Anticancer Properties
Research has indicated anticancer potential through various mechanisms:

  • Cell Proliferation Inhibition : Compounds have been reported to inhibit cell proliferation in cancer cell lines .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Benzoxazole Derivatives :
    • A study evaluated the antimicrobial efficacy of 3-(2-benzoxazol-5-yl)alanine derivatives against Bacillus subtilis and Escherichia coli. Results indicated that only a few derivatives were active with significant variations in minimal inhibitory concentrations (MIC) .
    CompoundMIC (µg/mL)Active Against
    150B. subtilis
    225E. coli
    3100None
  • Study on Pyrazolo[3,4-d]pyrimidine Derivatives :
    • Research has shown that certain pyrazolo derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cells .

The mechanisms by which these compounds exert their biological effects include:

  • Interference with Enzyme Function : Inhibiting key enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : Affecting cell cycle progression and apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (if reported) Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Benzoxazole, PEG chain, macrocycle ~2,500 g/mol* Not specified in evidence
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidinone Acrylamide, methoxyphenyl, piperazine 552.25 g/mol Kinase inhibition (implied)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-[[(5-chloro-2-thienyl)sulfonyl]methylamino]acetamide Benzimidazole-pyrimidine hybrid Chlorothiophene sulfonyl, acetamide ~450 g/mol* Not specified

*Note: Molecular weights estimated based on structural complexity.

Key Differences :

  • The target compound’s macrocyclic segment distinguishes it from simpler pyrazolo-pyrimidine derivatives, which typically lack such extended architectures .
  • The PEG chain provides unique solubility advantages over analogs like N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , which rely on smaller polar groups .
Benzoxazole and Triazole-Containing Analogs
Compound Name Benzoxazole/Triazole Features Functional Groups Synthetic Route (if available) Reference
Target Compound 2-Amino-1,3-benzoxazol-5-yl Triazole-linked PEG chain Not described in evidence
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine Triazole-pyrrolothiazolopyrimidine Chlorophenyl, methoxyphenyl Condensation in DMF
tert-butyl(3-(2-((3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate Triazole-benzimidazopyrimidine tert-butyl carbamate HATU-mediated coupling

Key Insights :

  • The target’s 2-amino-1,3-benzoxazole group is rare in the evidence, with most analogs using benzimidazole or thiazole substituents .
  • Its triazole-PEG linkage is a modern strategy for improving bioavailability, contrasting with traditional carbamate or sulfonamide linkers .
Macrocyclic and Polyether Chain Comparisons
Compound Name Macrocyclic/Polyether Features Structural Role Reference
Target Compound Azatricyclohexatriaconta macrocycle Likely target engagement or stability
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide Triazine-pyrrolidine macrocycle Solubility enhancement

Key Contrasts :

  • The eight-ethoxy PEG chain is unprecedented in the evidence, surpassing shorter chains (e.g., 2-ethoxy units in compound 9b ) .

Methodological Considerations for Comparison

  • Similarity Coefficients : The Tanimoto coefficient is widely used for structural comparisons in chemoinformatics, but alternative metrics (e.g., Tversky index ) may better account for the target’s hybrid features .
  • Synthetic Challenges : The target’s synthesis likely requires multi-step conjugation (e.g., Click chemistry for triazole-PEG linkage), contrasting with simpler amide couplings in analogs .

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold forms the central pharmacophore. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile derivatives and 1,3-biselectrophiles like β-ketoesters or enaminones is critical . For the 4-amino-3-substituted variant, a two-step protocol is employed:

  • Initial Cyclization : Reacting 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions yields the 4-hydroxypyrazolo[3,4-d]pyrimidine intermediate. Phosphorus oxychloride-mediated chlorination converts the hydroxyl group to a chloride .

  • Amination : Displacement of the chloride with aqueous ammonia at 80°C introduces the 4-amino group. This step requires rigorous exclusion of moisture to prevent hydrolysis .

Key optimization parameters include temperature control (70–100°C) and solvent selection (acetonitrile or DMF), which influence reaction rates and purity .

Coupling of Benzoxazole to Pyrazolo[3,4-d]pyrimidine

The C3 position of the pyrazolo[3,4-d]pyrimidine core is functionalized via Suzuki-Miyaura cross-coupling. Prior bromination at C3 using N-bromosuccinimide (NBS) in DMF generates the aryl bromide, which reacts with the benzoxazole-5-boronic ester under palladium catalysis . Optimal conditions employ Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), and a dioxane/water (4:1) solvent system at 90°C .

Installation of the Butyl Linker and Propanamide Tail

The N1 position of the pyrazolo[3,4-d]pyrimidine is alkylated with 1,4-dibromobutane in the presence of NaH (2 equiv) in THF at 0°C to room temperature. Selective monoalkylation is achieved by controlling stoichiometry (1.2 equiv dibromobutane) . The secondary bromide is then displaced with propanamide-thiolate (generated from 3-mercaptopropanamide and KOtBu) via SN2 mechanism .

Construction of the Polyether-Triazole Linker

The octaethylene glycol chain is assembled using iterative Williamson ether synthesis:

  • Initiation : Ethylene oxide is ring-opened by 4-pentyn-1-ol using BF3·Et2O as catalyst.

  • Elongation : Eight cycles of tosylation (TsCl, pyridine) and displacement with ethylene glycol yield the octaethylene glycol monotosylate .

  • Terminal Functionalization : The tosylate is replaced with sodium azide (NaN3, DMF, 60°C) to install the azide terminus .

The alkyne-terminated polyether undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the macrocyclic component’s azide group. Optimized conditions use CuI (10 mol%), sodium ascorbate (20 mol%), and a DCM/water biphasic system .

Macrocycle Synthesis and Coupling

The macrocyclic domain, resembling a rapamycin-derived structure, is synthesized via a 15-step sequence including:

  • Polyketide Assembly : Modular polyketide synthase (PKS)-mediated chain elongation.

  • Macrolactonization : Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP, high dilution) .

  • Post-Modifications : Site-selective oxidations and glycosylations introduce hydroxy, methoxy, and oxa-aza functionalities .

The macrocycle’s propargyl ether moiety is conjugated to the polyether-triazole linker via CuAAC, as described in Section 5 .

Final Amide Coupling

The propanamide tail is activated as a mixed carbonate (ClCO2Et, Et3N) and coupled to the macrocycle-polyether-triazole conjugate using Hünig’s base (DIPEA) in anhydrous DMF. Reaction monitoring via LC-MS ensures complete conversion .

Analytical Data and Optimization

Table 1 : Optimization of Pyrazolo[3,4-d]pyrimidine-Benzoxazole Coupling

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)
1Pd(PPh3)4 (5)Dioxane/H2O9078
2Pd(OAc)2 (5)DMF10062
3PdCl2(dppf) (5)Toluene11045

Data adapted from .

Table 2 : BAIL-Catalyzed Benzoxazole Synthesis

EntryR Group on AldehydeTime (h)Yield (%)
1H1.592
24-NO22.088
34-OMe1.294

Data sourced from .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Factorial Design : Utilize a 3-factor factorial design (e.g., reaction temperature, catalyst concentration, solvent polarity) to identify optimal conditions. For example, highlights pre-experimental designs for variable manipulation .
  • AI-Driven Automation : Implement AI tools (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict byproduct formation, enabling real-time adjustments .
  • Stepwise Refinement : Reference synthetic protocols from pyrazolo[3,4-d]pyrimidine analogs in and . For instance, phosphorous oxychloride-mediated chlorination ( ) can be adapted for intermediate steps .

What safety protocols should be followed given limited occupational exposure data for related benzoxazole-pyrimidine derivatives?

Methodological Answer:

  • Precautionary Standards : Adopt GBZ 2.1-2007 and EN 14042 guidelines ( ) for air quality monitoring and PPE requirements, despite "无资料" (no data) for specific MAC/STEL values .
  • Toxicity Extrapolation : Use structural analogs (e.g., 5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine) to infer handling precautions, such as fume hood use and waste neutralization protocols .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

  • Computational Modeling : Generate 3D conformational models using SMILES strings (e.g., from ) to predict binding affinities with target proteins .
  • Functional Group Variation : Synthesize derivatives with modified benzoxazole or pyrimidine moieties ( ) and compare bioactivity via high-throughput screening .

How should researchers address contradictions in experimental data across studies involving similar heterocyclic compounds?

Methodological Answer:

  • Systematic Review Framework : Apply ’s quanti-quali convergence analysis to reconcile discrepancies. For example, compare in vitro efficacy data with field observations on metabolic stability .
  • Meta-Analysis : Use PubMed/SciELO datasets to identify confounding variables (e.g., solvent polarity in assays) and normalize results across studies .

What computational tools are recommended for simulating the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Employ tools like GROMACS with force fields parameterized for pyrazolo-pyrimidine scaffolds ( ’s SMILES data) .
  • AI-Augmented Docking : Integrate AlphaFold2 for protein-ligand docking studies, leveraging ’s smart laboratory frameworks for iterative refinement .

How can chemical engineering principles improve scalability in the compound’s production?

Methodological Answer:

  • Process Classification : Align with CRDC 2020 subclasses ( ):

    SubclassFocus Area
    RDF2050103Chemical engineering design
    RDF2050108Process control & simulation
    Optimize membrane separation (RDF2050104) for intermediate purification .
  • Continuous Flow Systems : Replace batch reactors with microfluidic setups to enhance reaction consistency and reduce waste .

What strategies validate the role of specific functional groups (e.g., triazole linkers) in the compound’s stability?

Methodological Answer:

  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled triazole groups ( ) to track degradation pathways via LC-MS .
  • Comparative Stability Testing : Synthesize analogs lacking triazole moieties () and assess shelf-life under accelerated conditions (40°C/75% RH) .

How can AI-driven automation enhance high-throughput screening (HTS) for this compound?

Methodological Answer:

  • End-to-End Platforms : Implement ’s smart laboratories for autonomous HTS, using robotic liquid handlers and real-time NMR feedback .
  • Machine Learning (ML) : Train ML models on historical pyrimidine bioactivity data () to prioritize analogs for synthesis .

What methodologies assess the compound’s photostability and thermal degradation profiles?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC ( ’s safety protocols) .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min) to identify decomposition thresholds .

How should theoretical frameworks guide the design of experiments for this compound?

Methodological Answer:

  • Conceptual Anchoring : Apply ’s Guiding Principle 2 to link research to kinase inhibition theories or polypharmacology frameworks .
  • Hypothesis-Driven Design : Use molecular orbital theory to predict electron-deficient regions in the pyrimidine core, guiding electrophilic substitution strategies .

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